3-(4-Chlorothiophen-2-yl)propiolic acid
Description
3-(4-Chlorothiophen-2-yl)propiolic acid is an organic compound with the molecular formula C7H3ClO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and contains a propiolic acid moiety
Properties
Molecular Formula |
C7H3ClO2S |
|---|---|
Molecular Weight |
186.62 g/mol |
IUPAC Name |
3-(4-chlorothiophen-2-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C7H3ClO2S/c8-5-3-6(11-4-5)1-2-7(9)10/h3-4H,(H,9,10) |
InChI Key |
IFUPPHWMGUHGCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1Cl)C#CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorothiophen-2-yl)propiolic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-chlorothiophene, which is commercially available.
Bromination: 4-chlorothiophene is brominated using N-bromosuccinimide (NBS) to form 2-bromo-4-chlorothiophene.
Sonogashira Coupling: The brominated product undergoes a Sonogashira coupling reaction with trimethylsilylacetylene in the presence of a palladium catalyst and copper iodide to yield 3-(4-chlorothiophen-2-yl)prop-2-yn-1-ol.
Deprotection and Oxidation: The trimethylsilyl group is removed using a fluoride source, and the resulting alkyne is oxidized to form 3-(4-Chlorothiophen-2-yl)propiolic acid.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorothiophen-2-yl)propiolic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-(4-Chlorothiophen-2-yl)propiolic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-Chlorothiophen-2-yl)propiolic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)propionic acid: Similar in structure but lacks the thiophene ring.
3-(4-Chlorothiophen-2-yl)propanoic acid: Similar but with a saturated propanoic acid moiety instead of the propiolic acid.
Biological Activity
3-(4-Chlorothiophen-2-yl)propiolic acid is an organic compound with a molecular formula of C10H7ClO2S and a molecular weight of approximately 232.68 g/mol. Its structure features a chlorinated thiophene ring linked to a propiolic acid functional group, which contributes to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory properties, enzyme inhibition, and potential therapeutic applications.
The compound can be synthesized through several methods, primarily starting from 4-chlorothiophene. Key synthetic steps include bromination, Sonogashira coupling, and subsequent oxidation to yield the final product. The following table summarizes the synthesis pathway:
| Step | Description |
|---|---|
| Starting Material | 4-chlorothiophene |
| Bromination | Using N-bromosuccinimide (NBS) to form 2-bromo-4-chlorothiophene |
| Sonogashira Coupling | Reaction with trimethylsilylacetylene in the presence of a palladium catalyst |
| Deprotection | Removal of the trimethylsilyl group using a fluoride source |
| Oxidation | Conversion of the alkyne to the corresponding acid |
Anti-inflammatory Properties
Research indicates that 3-(4-Chlorothiophen-2-yl)propiolic acid exhibits significant anti-inflammatory activity. It may act as an inhibitor of specific enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes play crucial roles in the biosynthesis of inflammatory mediators.
In vitro studies have demonstrated that this compound can reduce pro-inflammatory cytokine production, suggesting its potential use in treating inflammatory diseases. For instance, it has shown efficacy in modulating tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels in cellular models.
Enzyme Inhibition
The mechanism of action for 3-(4-Chlorothiophen-2-yl)propiolic acid involves interaction with various biological targets:
- Enzyme Inhibition: The compound has been shown to inhibit enzymes related to inflammation, which could provide therapeutic benefits in conditions such as arthritis and other inflammatory disorders.
- Molecular Targets: Initial findings suggest potential interactions with specific receptors or enzymes that mediate inflammatory responses.
Case Studies
A series of studies have been conducted to evaluate the biological activity of this compound:
-
In Vitro Cytotoxicity Study:
- Objective: Assess cytotoxic effects against human fibroblast cells (WI38).
- Method: WST-1 assay was employed.
- Findings: The compound exhibited selective cytotoxicity at higher concentrations but was less toxic at therapeutic doses.
-
Anti-inflammatory Activity Assessment:
- Objective: Evaluate the effect on pro-inflammatory cytokines.
- Method: ELISA assays were used to measure TNF-α and IL-6 levels.
- Results: A significant reduction in cytokine levels was observed, supporting its anti-inflammatory potential.
Comparative Analysis with Similar Compounds
The following table compares 3-(4-Chlorothiophen-2-yl)propiolic acid with structurally similar compounds regarding their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(4-Hydroxyphenyl)propiolic acid | Hydroxy group instead of chlorothiophene | Different solubility; moderate anti-inflammatory |
| 4-Chlorobenzoylpropionic acid | Chlorobenzoyl group | More potent anti-inflammatory activity |
| 5-Chlorothiophene-2-carboxylic acid | Carboxylic acid instead of propiolic | Different reactivity profile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
